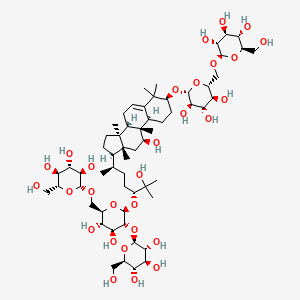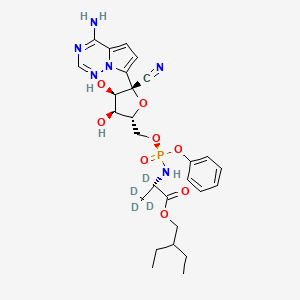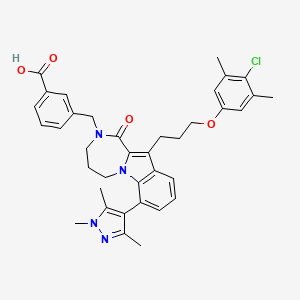
Mcl1-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mcl1-IN-9 is a potent and selective inhibitor of the myeloid cell leukemia 1 (MCL1) protein, which is a member of the B-cell lymphoma 2 (BCL2) family. MCL1 plays a crucial role in regulating apoptosis, the process of programmed cell death. Overexpression of MCL1 is frequently observed in various cancers, contributing to tumorigenesis, poor prognosis, and resistance to chemotherapy. This compound has been developed to target and inhibit MCL1, thereby promoting apoptosis in cancer cells and offering a potential therapeutic strategy for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mcl1-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves optimizing reaction conditions, selecting appropriate solvents and reagents, and implementing purification techniques such as crystallization and chromatography. The goal is to achieve high yield, purity, and cost-effectiveness in the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Mcl1-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Mcl1-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of MCL1 and its interactions with other proteins.
Biology: Employed in cell biology research to investigate the role of MCL1 in apoptosis and cell survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that overexpress MCL1, such as leukemia, lymphoma, and solid tumors.
Industry: Utilized in drug discovery and development programs to identify and optimize new MCL1 inhibitors with improved efficacy and safety profiles
Wirkmechanismus
Mcl1-IN-9 exerts its effects by selectively binding to the MCL1 protein, thereby preventing its interaction with pro-apoptotic proteins such as BAX and BAK. This inhibition frees the pro-apoptotic proteins to initiate the apoptotic cascade, leading to cell death. The molecular targets and pathways involved include the mitochondrial apoptotic pathway, where MCL1 plays a key role in maintaining mitochondrial integrity and preventing the release of apoptogenic factors .
Vergleich Mit ähnlichen Verbindungen
AMG 176: A selective MCL1 inhibitor that induces apoptosis in hematologic cancer models.
BRD-810: A highly selective MCL1 inhibitor with optimized in vivo clearance and robust efficacy in tumor models
Uniqueness of Mcl1-IN-9: this compound is unique in its high selectivity and potency for MCL1, making it a valuable tool for studying the role of MCL1 in cancer and other diseases. Its ability to induce apoptosis selectively in cancer cells overexpressing MCL1 highlights its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C37H39ClN4O4 |
|---|---|
Molekulargewicht |
639.2 g/mol |
IUPAC-Name |
3-[[11-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1-oxo-7-(1,3,5-trimethylpyrazol-4-yl)-4,5-dihydro-3H-[1,4]diazepino[1,2-a]indol-2-yl]methyl]benzoic acid |
InChI |
InChI=1S/C37H39ClN4O4/c1-22-18-28(19-23(2)33(22)38)46-17-8-14-30-29-12-7-13-31(32-24(3)39-40(5)25(32)4)34(29)42-16-9-15-41(36(43)35(30)42)21-26-10-6-11-27(20-26)37(44)45/h6-7,10-13,18-20H,8-9,14-17,21H2,1-5H3,(H,44,45) |
InChI-Schlüssel |
VMBSCFPYXBSHSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCC2=C3C(=O)N(CCCN3C4=C2C=CC=C4C5=C(N(N=C5C)C)C)CC6=CC(=CC=C6)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


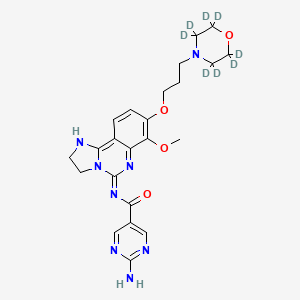

![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)
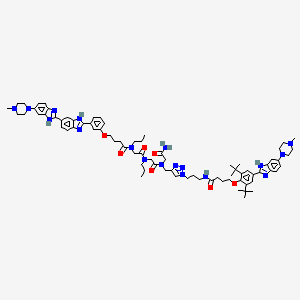
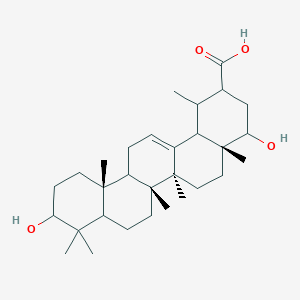
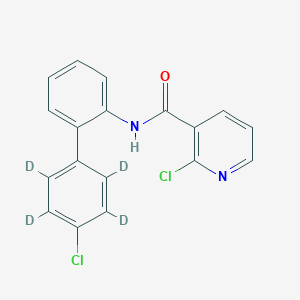
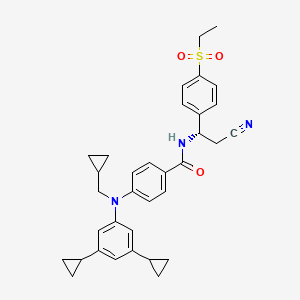
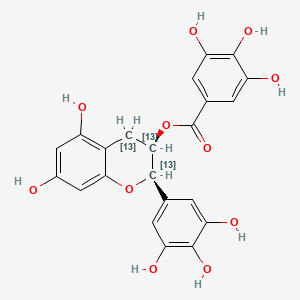
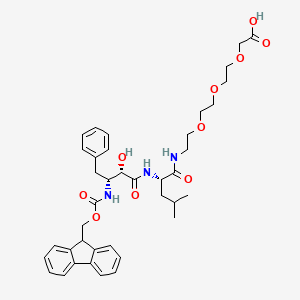
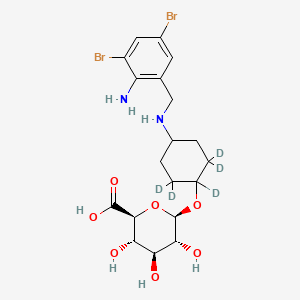
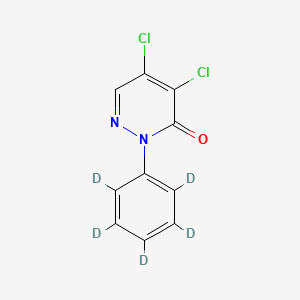
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)
